molecular formula C20H24N2O6S B2522381 2-(4-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)phenoxy)acetamide CAS No. 2034443-30-4

2-(4-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2522381
CAS No.: 2034443-30-4
M. Wt: 420.48
InChI Key: XGBHPNZGFRCDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)phenoxy)acetamide is a synthetic organic compound with a molecular formula of C20H24N2O6S and a molecular weight of 420.5 g/mol . Its structure is characterized by a 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (6-methoxy-tetralol) moiety linked via a sulfonamide bridge to a phenoxyacetamide group . This specific architecture suggests potential as a key intermediate or a novel chemical entity in medicinal chemistry research. The presence of the sulfonamide group is a common feature in compounds with diverse biological activities, often seen in enzyme inhibitors, while the tetralin scaffold is associated with various pharmacological properties . Researchers may find this compound valuable for developing new therapeutic agents, particularly in areas such as central nervous system disorders or hormonal regulation, given the structural similarities to other biologically active tetralin derivatives . The acetamide moiety further enhances its utility as a versatile building block for chemical synthesis. This product is provided as a high-grade material for research purposes and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-27-16-6-9-18-14(11-16)3-2-10-20(18,24)13-22-29(25,26)17-7-4-15(5-8-17)28-12-19(21)23/h4-9,11,22,24H,2-3,10,12-13H2,1H3,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBHPNZGFRCDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Tetrahydronaphthalene moiety : Contributes to hydrophobic interactions and potential receptor binding.
  • Sulfamoyl group : Known for its role in drug design, particularly in enhancing solubility and bioactivity.
  • Phenoxyacetyl group : Often associated with anti-inflammatory and analgesic properties.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydronaphthalene compounds can possess antimicrobial properties. For instance, compounds similar to those derived from the tetrahydronaphthalene framework have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • Anti-inflammatory Effects : The sulfamoyl group is often linked with anti-inflammatory activity. Compounds containing this moiety have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation .
  • Cytotoxicity against Cancer Cells : Some studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. The specific mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential .

The biological activity of this compound may involve several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors, including those involved in inflammatory pathways and cell survival.
  • Enzyme Inhibition : It could inhibit enzymes such as cyclooxygenases or lipoxygenases, which play crucial roles in inflammation and pain pathways.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of tetrahydronaphthalene derivatives found that modifications to the sulfamoyl group significantly enhanced activity against resistant strains of bacteria. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .

Study 2: Anti-inflammatory Activity

In a model of induced inflammation, a related compound exhibited significant reduction in edema and inflammatory markers when administered at therapeutic doses. This suggests that similar structural features in this compound could yield beneficial effects in inflammatory conditions .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced edema in animal models
CytotoxicityInduced apoptosis in cancer cells

Scientific Research Applications

Pharmacological Properties

Research indicates that 2-(4-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)phenoxy)acetamide exhibits several pharmacological activities:

Antimicrobial Activity

Preliminary studies suggest that derivatives of tetrahydronaphthalene compounds possess antimicrobial properties. For instance, compounds similar to those derived from this framework have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Anti-inflammatory Effects

The sulfamoyl group is often associated with anti-inflammatory activity. Compounds containing this moiety have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

Cytotoxicity against Cancer Cells

Some studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. The specific mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of tetrahydronaphthalene derivatives found that modifications to the sulfamoyl group significantly enhanced activity against resistant strains of bacteria. The compound demonstrated a Minimum Inhibitory Concentration (MIC) value comparable to standard antibiotics.

Study 2: Anti-inflammatory Activity

In a model of induced inflammation, a related compound exhibited significant reduction in edema and inflammatory markers when administered at therapeutic doses. This suggests that similar structural features in this compound could yield beneficial effects in inflammatory conditions.

Comparison with Similar Compounds

Substituent Variations

  • N-(4-Nitrophenyl)-(2-hydroxynaphthalen-1-yl)methyl-acetamide (): Shares a naphthalene backbone and acetamide group but replaces the sulfamoyl-phenoxy moiety with a nitro-phenyl group.
  • 2-(2-Chloro-6-fluorophenyl)-N-((1-hydroxy-6-methoxy-tetrahydronaphthalen-1-yl)methyl)acetamide (): Structurally analogous but substitutes the sulfamoyl-phenoxy group with a chloro-fluorophenylacetamide chain. The halogen atoms may increase metabolic stability compared to the sulfamoyl group .
  • Triazole-linked acetamides (): Compounds like 6a–m incorporate a 1,2,3-triazole ring instead of the sulfamoyl bridge. The triazole’s rigidity and hydrogen-bonding capacity contrast with the sulfamoyl group’s flexibility and polarity .

Core Modifications

  • Benzimidazole-sulfonyl acetamides (): Derivatives such as 3ae and 3af feature benzimidazole-sulfonyl groups instead of tetrahydronaphthalene. The benzimidazole’s aromaticity and basicity could enhance interactions with biological targets like proton pumps or kinases .

Spectroscopic and Physicochemical Properties

Table 1: Key Spectroscopic Data

Compound IR (cm⁻¹) Notable ¹H NMR Signals (δ ppm) Molecular Weight
Target Compound ~3270 (–NH), ~1670 (C=O), ~1300 (S=O) 5.4–5.5 (–OCH₂), 7.2–8.4 (Ar–H) ~406.4 (calc.)
6b () 3292 (–NH), 1682 (C=O), 1504 (NO₂) 5.38 (–NCH₂CO–), 8.36 (triazole) 404.13
2-(2-Chloro-6-fluorophenyl) derivative () Not reported Not reported 377.8
N-(4-Nitrophenyl) analogue () Not reported Not reported ~352.3 (calc.)
  • IR : The target’s sulfamoyl group exhibits S=O stretches near 1300 cm⁻¹, absent in triazole or nitro analogues. Triazole compounds show distinct C–N stretches (~1303 cm⁻¹) .
  • NMR : The tetrahydronaphthalene moiety in the target compound likely causes upfield shifts for aliphatic protons (δ 1.5–3.0), contrasting with aromatic-rich analogues like 6b .

Research Findings and Gaps

  • Structural Diversity: Modifications at the sulfamoyl-phenoxy region significantly alter physicochemical properties (e.g., lipophilicity, hydrogen-bonding capacity) .
  • Synthetic Feasibility : CuAAC () and Betti base reactions () offer robust routes for analogues, but the target’s synthesis may require specialized sulfamoylating agents.
  • Unanswered Questions: No direct data on the target’s bioactivity, solubility, or metabolic stability are available. Comparative studies with halogenated or nitro-substituted analogues are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.